Chemical structure and properties of 3-((3-Methylbenzyl)oxy)azetidine
Chemical structure and properties of 3-((3-Methylbenzyl)oxy)azetidine
An In-Depth Technical Guide to 3-((3-Methylbenzyl)oxy)azetidine: Structure, Properties, and Synthetic Methodologies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-((3-Methylbenzyl)oxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly recognized for their unique structural and physicochemical properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] This document delves into the chemical structure, predicted physicochemical properties, and a detailed, plausible synthetic route for 3-((3-Methylbenzyl)oxy)azetidine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain, sp³-rich character, and conformational rigidity offer distinct advantages in the design of bioactive molecules.[1][2] These features can lead to improved solubility, metabolic stability, and enhanced binding affinity to biological targets.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety, highlighting its therapeutic relevance.[1] The azetidine ring serves as a versatile building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics.[1][3]
Chemical Structure and Nomenclature
The compound of interest, 3-((3-Methylbenzyl)oxy)azetidine, is a disubstituted azetidine derivative. Its structure consists of a central four-membered azetidine ring, with an oxygen atom at the 3-position linking it to a 3-methylbenzyl group via an ether linkage.
-
IUPAC Name: 3-((3-Methylbenzyl)oxy)azetidine
-
Molecular Formula: C₁₁H₁₅NO
-
Molecular Weight: 177.24 g/mol
-
SMILES: Cc1cccc(c1)COC2CNC2
The presence of the benzylic ether at the 3-position and the methyl group on the phenyl ring are key structural features that will influence the molecule's overall properties and potential biological activity.
Physicochemical Properties (Predicted)
Direct experimental data for 3-((3-Methylbenzyl)oxy)azetidine is not extensively available in the public domain. However, based on the known properties of similar azetidine derivatives and computational models, we can predict its key physicochemical parameters. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa | 8.5 - 9.5 | Influences ionization state at physiological pH, affecting solubility, permeability, and receptor interactions. The basicity of the azetidine nitrogen is similar to that of pyrrolidine.[3] |
| LogP | 1.5 - 2.5 | Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Moderately Soluble | Essential for formulation and bioavailability. The ether linkage and the azetidine nitrogen can act as hydrogen bond acceptors. |
| Polar Surface Area (PSA) | 21.3 Ų | Influences cell membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the N-H of the azetidine ring) | Contributes to binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from the ether oxygen and the azetidine nitrogen) | Contributes to binding interactions and solubility. |
| Rotatable Bonds | 3 | Affects conformational flexibility and binding entropy. |
Synthesis and Purification: A Plausible Experimental Protocol
The synthesis of 3-((3-Methylbenzyl)oxy)azetidine can be achieved through a multi-step process, leveraging established methodologies for the preparation of substituted azetidines.[4] A reliable approach involves the nucleophilic substitution of a protected 3-hydroxyazetidine with 3-methylbenzyl bromide, followed by deprotection.
Synthetic Workflow Diagram
The overall synthetic strategy is depicted below:
Caption: Synthetic workflow for 3-((3-Methylbenzyl)oxy)azetidine.
Step-by-Step Experimental Procedure
Step 1: Protection of 3-Hydroxyazetidine
-
Reaction Setup: To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N) (2.2 equivalents) at 0 °C to neutralize the hydrochloride salt.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.
Step 2: O-Alkylation with 3-Methylbenzyl Bromide
-
Formation of Alkoxide: In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or THF. Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Nucleophilic Substitution: Stir the mixture at 0 °C for 30-60 minutes, then add 3-methylbenzyl bromide (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the consumption of the starting material by TLC.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-((3-methylbenzyl)oxy)azetidine.
Step 3: Deprotection to Yield the Final Product
-
Acid-mediated Deprotection: Dissolve the purified N-Boc-3-((3-methylbenzyl)oxy)azetidine (1 equivalent) in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane at 0 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the removal of the Boc group by TLC.
-
Isolation of the Final Compound: Concentrate the reaction mixture under reduced pressure. If using HCl, the hydrochloride salt of the product will be obtained. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the organic layer and concentrate to yield the final product, 3-((3-methylbenzyl)oxy)azetidine.
Spectroscopic Characterization (Predicted)
The structure of the synthesized 3-((3-Methylbenzyl)oxy)azetidine can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.00 (m, 4H): Aromatic protons of the 3-methylbenzyl group.
-
δ 4.45 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ar).
-
δ 4.10-4.00 (m, 1H): Proton at the 3-position of the azetidine ring (-CH-O-).
-
δ 3.70-3.50 (m, 4H): Methylene protons at the 2- and 4-positions of the azetidine ring.
-
δ 2.35 (s, 3H): Methyl protons of the 3-methylbenzyl group.
-
δ ~2.0 (br s, 1H): N-H proton of the azetidine ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ 138.0, 137.5, 128.5, 128.0, 127.5, 125.0: Aromatic carbons.
-
δ 72.0: Benzylic carbon (-O-CH₂-Ar).
-
δ 68.0: Carbon at the 3-position of the azetidine ring (-CH-O-).
-
δ 50.0 (2C): Carbons at the 2- and 4-positions of the azetidine ring.
-
δ 21.5: Methyl carbon.
Mass Spectrometry (ESI+):
-
m/z: 178.12 [M+H]⁺
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 3-((3-Methylbenzyl)oxy)azetidine are not yet reported, its structural motifs suggest potential applications in several therapeutic areas. The azetidine core is a known bioisostere for other cyclic amines and can modulate the physicochemical properties of a lead compound. The 3-oxy-azetidine scaffold is particularly interesting as it can act as a rigid scaffold to present the 3-methylbenzyl group to a target protein. This moiety could potentially interact with hydrophobic pockets in enzyme active sites or receptors.
Potential areas for investigation include:
-
CNS Disorders: The lipophilicity and polar surface area of the molecule may allow for penetration of the blood-brain barrier, making it a candidate for targeting central nervous system receptors.[5]
-
Oncology: Many kinase inhibitors and other anti-cancer agents utilize substituted heterocyclic scaffolds.
-
Infectious Diseases: The azetidine ring is present in some antibacterial and antiviral agents.[5]
Conclusion
3-((3-Methylbenzyl)oxy)azetidine represents a promising, yet underexplored, chemical entity. This technical guide provides a solid foundation for its synthesis and characterization, based on established chemical principles and data from analogous structures. The unique combination of the strained azetidine ring and the substituted benzyl ether moiety makes it an attractive scaffold for further investigation in drug discovery programs. The methodologies and predicted data presented herein are intended to facilitate and accelerate research into the potential therapeutic applications of this and related compounds.
References
- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Sigma-Aldrich. 3-[(4-Methoxybenzyl)oxy]azetidine.
- Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Organic Chemistry Portal. Azetidine synthesis.
- PubMed. (2026).
- Cheméo. Chemical Properties of Azetidine (CAS 503-29-7).
- Taylor & Francis Online. (2026).
